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Introduction

Benfuracarb is a broad-spectrum carbamate insecticide and nematicide effective against a
variety of agricultural pests.[1] Its systemic and contact action, which involves the inhibition of
acetylcholinesterase, makes it a potent agent in crop protection.[1] Understanding the chemical
structure and physicochemical properties of Benfuracarb is fundamental for assessing its
environmental fate, toxicology, and for the development of new pesticide formulations. This
guide provides an in-depth overview of Benfuracarb, focusing on its core chemical and

physical characteristics, the experimental protocols for their determination, and its metabolic
fate.

Chemical Structure

Benfuracarb, with the IUPAC name ethyl 3-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-
methylamino]sulfanyl-propan-2-ylamino]propanoate, is a complex molecule belonging to the
carbamate class of pesticides.[2] Its unique structure is key to its insecticidal activity.

Caption: Chemical Structure of Benfuracarb

Physicochemical Properties of Benfuracarb
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A summary of the key physicochemical properties of Benfuracarb is presented in the table
below. These properties are crucial for predicting its behavior in biological and environmental

systems.

Property Value Reference

CAS Number 82560-54-1 [3][4]

Molecular Formula C20H30N205S

Molecular Weight 410.53 g/mol
ethyl 3-[[(2,2-dimethyl-3H-1-
benzofuran-7-yl)oxycarbonyl-

UPAC Name methylamino]sﬁfa:yl-prop;/n-
2-ylamino]propanoate
CCOC(=0)CCN(C(C)C)SN(C

SMILES C(:O)(()clc):ccczftli)c)t(c)ZZ)(EZ)ZZ

Appearance Viscous liquid

Melting Point <25°C

Boiling Point 110 °C at 0.023 mmHg

Density 1.172 g/cm3

Water Solubility 8 mg/L at 20 °C

Vapor Pressure 2.7x 1073 Paat20°C

n-Octanol/Water Partition 43
Coefficient (log P) '

Experimental Protocols for Physicochemical
Properties

The determination of the physicochemical properties of pesticides like Benfuracarb follows
standardized and internationally recognized protocols to ensure accuracy and comparability of
data. Below are detailed methodologies for key parameters.
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Water Solubility (OECD Guideline 105)

The water solubility of a substance is its saturation mass concentration in water at a given

temperature. For a substance like Benfuracarb with low solubility, the Column Elution Method

is often preferred.

Principle: A column is packed with an inert carrier material coated with the test substance.

Water is passed through the column at a slow, constant rate. The concentration of the

substance in the eluate is monitored over time until it reaches a plateau, which represents the

saturation solubility.

Apparatus:

Thermostatically controlled column with an inert support (e.g., glass wool, silica gel).
Metering pump for precise flow control.
Fraction collector.

Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS).

Procedure:

Preparation of the Column: The inert support is coated with an excess of Benfuracarb,
typically by dissolving the substance in a volatile solvent, mixing with the support, and
evaporating the solvent. The coated material is then packed into the column.

Elution: Degassed, deionized water is pumped through the column at a constant, low flow
rate. The temperature of the column is maintained at a constant value (e.g., 20 °C).

Fraction Collection: The eluate is collected in fractions at regular intervals.

Analysis: The concentration of Benfuracarb in each fraction is determined using a suitable
analytical method.

Determination of Solubility: A graph of concentration versus time (or volume) is plotted. The
concentration should initially increase and then reach a stable plateau. The mean
concentration of the fractions in the plateau region is taken as the water solubility.
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» Validation: The experiment is repeated at a different flow rate to ensure that the measured
solubility is independent of the flow rate, confirming that equilibrium was achieved.

For substances with higher solubility, the Flask Method can be used. This involves agitating an
excess of the substance in water at a constant temperature until equilibrium is reached,
followed by separation of the undissolved solid and analysis of the aqueous phase.

n-Octanol/Water Partition Coefficient (log P)

The n-octanol/water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity
and is a key parameter in environmental fate and toxicology. Several methods are available for
its determination.

Principle: A solution of the test substance in either n-octanol or water is placed in a vessel with
the other solvent. The mixture is shaken until partitioning equilibrium is achieved. The
concentrations of the substance in both phases are then measured.

Procedure:

e Solvent Saturation: n-octanol and water are mutually saturated by shaking them together for
24 hours, followed by a 24-hour separation period.

o Test Solution Preparation: A known amount of Benfuracarb is dissolved in the pre-saturated
solvent in which it is more soluble.

» Partitioning: A measured volume of the test solution and the other pre-saturated solvent are
combined in a vessel and shaken at a constant temperature until equilibrium is reached.

o Phase Separation: The two phases are separated, typically by centrifugation.
e Analysis: The concentration of Benfuracarb in each phase is determined.

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
n-octanol phase to the concentration in the agueous phase. The result is usually expressed
as log P.

Principle: This method is based on the correlation between the retention time of a substance on
a reversed-phase HPLC column and its n-octanol/water partition coefficient.
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Procedure:

» Calibration: A series of reference compounds with known log P values are injected into the
HPLC system. A calibration curve of log P versus the logarithm of the retention factor (log k)
is constructed.

o Sample Analysis: Benfuracarb is injected into the same HPLC system under identical
conditions.

» Determination of log P: The retention time of Benfuracarb is measured, and its log P is
determined by interpolation from the calibration curve.

Principle: This method is particularly suitable for highly hydrophobic substances and avoids the
formation of micro-emulsions that can interfere with the shake-flask method. The two phases
are stirred slowly to allow for partitioning without vigorous mixing.

Procedure:

Apparatus Setup: A thermostated vessel is used, equipped with a stirrer that agitates the
interface between the n-octanol and water phases without creating an emulsion.

» Equilibration: The system containing the two solvents and the test substance is stirred for a
prolonged period until equilibrium is reached.

o Sampling and Analysis: Samples are taken from both phases and analyzed to determine the
concentration of Benfuracarb.

o Calculation: The log P is calculated as in the shake-flask method.

Vapor Pressure (Knudsen Effusion Method / OECD
Guideline 104)

Principle: This method measures the rate of mass loss of a substance effusing through a small
orifice in a cell into a high vacuum. The vapor pressure is directly proportional to the rate of
effusion.

Apparatus:
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Knudsen effusion cell (a small container with a precisely drilled orifice).

High-vacuum system.

Thermostatically controlled chamber.

Microbalance to measure mass loss.

Procedure:
o Sample Preparation: A small amount of Benfuracarb is placed in the Knudsen cell.

o Evacuation: The cell is placed in the vacuum chamber, and the system is evacuated to a
high vacuum.

o Heating and Measurement: The cell is heated to a constant temperature, and the mass loss
over time is recorded.

o Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = (Am/At) *
(1/A) * sgrt(2tRT/M) where Am/At is the rate of mass loss, A is the area of the orifice, R is
the ideal gas constant, T is the absolute temperature, and M is the molar mass of the
substance.

Metabolic Pathway of Benfuracarb

In biological systems, Benfuracarb undergoes metabolic transformation, primarily in the liver,
mediated by cytochrome P450 (CYP) enzymes. The two main metabolic pathways are:

e Sulfur Oxidation: The sulfur atom in the side chain is oxidized to form Benfuracarb-
sulfoxide. This reaction is catalyzed by CYP2C9 and CYP2C19.

» Nitrogen-Sulfur Bond Cleavage: The bond between the nitrogen and sulfur atoms is cleaved,
leading to the formation of Carbofuran, which is a more potent acetylcholinesterase inhibitor.
This activation pathway is predominantly catalyzed by CYP3A4.
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Caption: Metabolic Pathway of Benfuracarb

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1667993?utm_src=pdf-body-img
https://www.benchchem.com/product/b1667993?utm_src=pdf-body
https://www.benchchem.com/product/b1667993?utm_src=pdf-custom-synthesis
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/63.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Benfuracarb
https://www.oecd.org/en/publications/test-no-117-partition-coefficient-n-octanol-water-hplc-method_9789264069824-en.html
https://www.oecd.org/en/publications/2022/06/test-no-117-partition-coefficient-n-octanol-water-hplc-method_g1gh28e7.html
https://www.benchchem.com/product/b1667993#chemical-structure-and-physicochemical-properties-of-benfuracarb
https://www.benchchem.com/product/b1667993#chemical-structure-and-physicochemical-properties-of-benfuracarb
https://www.benchchem.com/product/b1667993#chemical-structure-and-physicochemical-properties-of-benfuracarb
https://www.benchchem.com/product/b1667993#chemical-structure-and-physicochemical-properties-of-benfuracarb
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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